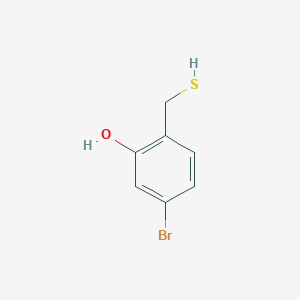

5-Bromo-2-(mercaptomethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

5-bromo-2-(sulfanylmethyl)phenol |

InChI |

InChI=1S/C7H7BrOS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,9-10H,4H2 |

InChI Key |

WYAWBEDBNMKMOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)CS |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Mercaptomethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring imparts characteristic phenolic reactivity, which is modulated by the presence of the electron-withdrawing bromine atom and the mercaptomethyl group.

O-Alkylation and O-Acylation Pathways

The phenolic hydroxyl group of 5-Bromo-2-(mercaptomethyl)phenol can undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. These reactions typically proceed via nucleophilic attack by the phenoxide ion, which is formed by deprotonation of the hydroxyl group under basic conditions.

O-Alkylation: In the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, the phenolic proton is abstracted to form a more nucleophilic phenoxide. This phenoxide can then react with an alkyl halide (e.g., ethyl iodide) in a Williamson ether synthesis-type reaction to yield the corresponding O-alkylated product. The reaction is generally favored by polar aprotic solvents.

O-Acylation: Similarly, O-acylation can be achieved by reacting the phenol (B47542) with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, the reaction of phenols with chloroacetyl chloride in a chloroform (B151607) solution is a known method for O-chloroacetylation libretexts.org. This process involves the formation of an intermediate complex where the oxygen atom of the phenol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride libretexts.org.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride/anhydride, Base | Ester |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a crucial role in the physical and chemical properties of phenolic compounds. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

An intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the sulfur atom of the mercaptomethyl group, creating a six-membered ring. This type of interaction is observed in similar ortho-substituted phenols and can influence the acidity and reactivity of the hydroxyl group. For instance, in ortho-hydroxyaryl Schiff bases, a similar intramolecular O–H···N hydrogen bond is a key structural feature masterorganicchemistry.com.

Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to self-association of the molecules. In the solid state, this can result in the formation of complex hydrogen-bonding networks, such as helical structures, as seen in the related compound 4-bromo-2-(hydroxymethyl)phenol nih.gov. The presence of a solvent can also influence hydrogen bonding. In aqueous solutions, phenol-water complexes are formed, which can affect the stability and reactivity of the phenol libretexts.org.

The strength and nature of these hydrogen bonds can impact the reactivity of the phenolic hydroxyl group. Strong intramolecular hydrogen bonding can decrease the acidity of the phenol by stabilizing the proton, making it less available for abstraction. Conversely, intermolecular hydrogen bonding with a proton-accepting solvent can increase the acidity by stabilizing the resulting phenoxide ion. The presence of substituents on the aromatic ring also affects hydrogen bonding and, consequently, reactivity nih.govacs.org.

Reactivity of the Mercaptomethyl (Thiol) Group

The mercaptomethyl group, containing a thiol (-SH) moiety, is a versatile functional group that participates in a variety of chemical transformations.

Thiol-Ene and Thiol-Yne Click Chemistry Applicability

The thiol group of this compound is well-suited for participation in thiol-ene and thiol-yne "click" reactions. These reactions involve the addition of a thiol across a carbon-carbon double bond (alkene) or triple bond (alkyne), respectively, to form thioethers or vinyl sulfides. tandfonline.com

These reactions can be initiated by radicals (e.g., using light or heat) or by nucleophilic/electrophilic pathways. tandfonline.com The free-radical addition is a common and efficient method, proceeding via an anti-Markovnikov addition mechanism. acs.org This process involves the generation of a thiyl radical, which then adds to the unsaturated bond, followed by a chain-transfer step. tandfonline.com

The high efficiency, stereoselectivity, and mild reaction conditions of thiol-ene and thiol-yne reactions make them powerful tools in materials science and bioconjugation. acs.org For example, they are used in the synthesis of dendrimers and polymers and for surface patterning. acs.org The reactivity in these click reactions is influenced by the structure of the alkene or alkyne partner. nih.gov

| Click Reaction | Unsaturated Partner | Product |

| Thiol-Ene | Alkene | Thioether |

| Thiol-Yne | Alkyne | Vinyl Sulfide (B99878) |

Oxidation Reactions of the Thiol Moiety

The thiol group is susceptible to oxidation, with the most common product being a disulfide, formed by the coupling of two thiol molecules. This transformation is a one-electron oxidation process for each thiol. libretexts.orgrsc.org A variety of oxidizing agents can be employed for this purpose.

Mild oxidants like iodine (I₂) or even atmospheric oxygen can facilitate the formation of disulfides from thiols. masterorganicchemistry.combeilstein-journals.org The oxidation of thiols can be accelerated using various reagents and conditions. For instance, trichloroisocyanuric acid in the presence of pyridine and benzoic acid is an efficient reagent for oxidizing thiols to disulfides in good yields. acs.org Another approach involves the use of radical cations of organic sulfides to oxidize thiols.

The disulfide bond is a crucial linkage in many biological systems, particularly in determining the tertiary structure of proteins through cysteine-cysteine connections. masterorganicchemistry.comlibretexts.org The formation of a disulfide from this compound would result in a symmetrical dimer linked by an -S-S- bond.

| Oxidizing Agent/Method | Product |

| Air (O₂) with base | Disulfide |

| Iodine (I₂) | Disulfide |

| Trichloroisocyanuric acid | Disulfide |

Metal-Thiolate Complexation Reactions

The thiol group can be deprotonated to form a thiolate (RS⁻), which is a soft Lewis base and a strong ligand for many metal ions, particularly soft Lewis acids like late transition metals. This property allows this compound to act as a ligand in the formation of metal-thiolate complexes.

The synthesis of these complexes can be achieved through several routes. A common method is a salt metathesis reaction, where an alkali metal thiolate reacts with a transition metal halide. Alternatively, the metal thiolate complex can be formed by the deprotonation of a thiol complex or through redox reactions. For example, cupric precursors can react with thiols to form cuprous thiolates, with the thiol also being oxidized to a disulfide in the process.

Thiolate ligands can be terminal or can act as bridging ligands between two or more metal centers. The resulting metal complexes have diverse structures and applications, for instance, as models for the active sites of metalloenzymes that contain cysteine residues.

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The electronic nature of the substituents on the ring significantly influences the reactivity of the aryl bromide. The hydroxyl group is an electron-donating group, which can increase electron density on the ring, while the mercaptomethyl group has a less pronounced electronic effect but can play a crucial role in coordinating with metal catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the aryl bromide can serve as the electrophilic partner in these transformations. However, the presence of the thiol and phenol functionalities introduces challenges related to chemoselectivity and catalyst inhibition.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.com For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, vinyl, or alkyl group. A critical consideration is the potential for the thiol group to poison the palladium catalyst. nih.gov To mitigate this, ligands that are less susceptible to poisoning by sulfur compounds, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), may be employed. youtube.com The hydroxyl group, being a hard Lewis base, is less likely to strongly coordinate to the soft palladium catalyst and interfere with the catalytic cycle. In some cases, the hydroxyl group can even direct the reaction to a specific site. nih.gov

Interactive Table: Hypothetical Suzuki-Miyaura Coupling Conditions for this compound

| Parameter | Value | Rationale |

| Aryl Halide | This compound | The electrophilic coupling partner. |

| Boronic Acid | Phenylboronic acid | The nucleophilic coupling partner. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Common palladium sources for Suzuki couplings. |

| Ligand | XPhos or SPhos | Bulky, electron-rich phosphine (B1218219) ligands to resist thiol poisoning. |

| Base | K₂CO₃ or Cs₂CO₃ | Inorganic bases are often effective and well-tolerated. |

| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic solvent systems are common for Suzuki reactions. |

| Temperature | 80-110 °C | Typical temperature range for Suzuki couplings. |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with the formation of a substituted styrene (B11656) derivative. Similar to the Suzuki coupling, catalyst poisoning by the thiol group is a primary concern. The choice of catalyst, ligand, and base is crucial for a successful transformation. The reaction is typically carried out in the presence of a palladium catalyst and a base to neutralize the hydrogen bromide formed during the reaction. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an aryl alkyne. organic-chemistry.org The presence of the thiol group can be particularly problematic in Sonogashira couplings, as copper is known to have a high affinity for sulfur. This can lead to the deactivation of the copper co-catalyst. Copper-free Sonogashira protocols have been developed and may be more suitable for substrates like this compound. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The thiol group can interfere with this reaction, and the acidic proton of the phenol may need to be considered when choosing the base. The use of bulky, electron-rich phosphine ligands is standard in modern Buchwald-Hartwig aminations and can help to overcome some of the challenges posed by the substrate. youtube.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of this compound, the benzene ring is substituted with an electron-donating hydroxyl group and a weakly electron-withdrawing mercaptomethyl group. The hydroxyl group, being a strong activating group for electrophilic aromatic substitution, deactivates the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is expected to be unreactive. The reaction would likely require very harsh conditions, such as high temperatures and pressures with a very strong nucleophile, and may proceed through a benzyne (B1209423) mechanism rather than a direct SNAr pathway.

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reaction Pathways

The reactivity of this compound is a clear example of how multiple functional groups can exert both synergistic and antagonistic effects on reaction pathways.

Antagonistic Effects:

Catalyst Poisoning: The most significant antagonistic effect arises from the mercaptomethyl group in palladium-catalyzed cross-coupling reactions. The sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning." nih.gov This necessitates the use of specialized ligands or catalyst systems designed to be resistant to sulfur poisoning.

Competing Reactivity: The acidic proton of the phenolic hydroxyl group can react with the bases used in cross-coupling reactions, potentially altering the reaction conditions or requiring the use of excess base. In some cases, the phenoxide formed could act as a competing nucleophile.

Synergistic and Modulating Effects:

Directing Effects: While not a classic synergistic effect, the hydroxyl group's position ortho to the mercaptomethyl group and meta to the bromine could influence the conformation of the molecule and its interaction with catalysts. In some palladium-catalyzed reactions, hydroxyl groups have been shown to act as directing groups, facilitating the reaction at a nearby site. nih.gov

Chemoselectivity: The different reactivities of the functional groups can, in principle, be exploited to achieve chemoselective transformations. For instance, it might be possible to selectively protect the thiol or phenol group to favor a specific reaction at the aryl bromide site. The inherent unreactivity of the aryl bromide towards SNAr is a form of chemoselectivity dictated by the electronic nature of the substituents.

Coordination Chemistry and Ligand Design Principles

Ligand Characterization of 5-Bromo-2-(mercaptomethyl)phenol

The coordination behavior of an organic molecule is intrinsically linked to its structural and electronic properties. This compound is a bifunctional ligand, possessing two potential coordination sites: the phenolic oxygen and the thiol sulfur.

Chelation Modes Involving Phenolic Oxygen and Thiol Sulfur

In the presence of a metal ion, this compound is anticipated to act as a bidentate ligand, forming a stable five-membered chelate ring through coordination with both the phenolic oxygen and the thiol sulfur. This O,S-coordination is a common motif for ligands of this type. The deprotonation of the phenolic hydroxyl group and the thiol group is generally a prerequisite for coordination, leading to the formation of a dianionic ligand that binds to the metal center. This chelation is a key stabilizing factor for the resulting metal complex.

pH-Dependent Coordination Behavior

The coordination of this compound to a metal ion is expected to be highly dependent on the pH of the solution. At low pH, both the phenolic hydroxyl and the thiol group will be protonated, and the molecule will not act as an effective ligand. As the pH increases, the phenolic proton, being more acidic, will be the first to dissociate, followed by the thiol proton at a higher pH.

The formation of a stable metal complex is therefore favored in neutral to basic conditions, where the ligand exists in its deprotonated, dianionic form. The specific pH at which complexation occurs will depend on the pKa values of the ligand's functional groups and the nature of the metal ion. Studies on similar phenol-containing ligands have shown that the stoichiometry of the resulting complexes can also be pH-dependent. For instance, under moderately acidic conditions, 1:1 metal-to-ligand complexes might form, while at higher pH values, species with higher ligand-to-metal ratios could be present.

Metal-Ligand Complexation Studies

The interaction of this compound with transition metals is expected to yield a variety of complexes with interesting geometries and electronic properties.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of copper, nickel, or cobalt) with the ligand in a suitable solvent. semanticscholar.org The choice of solvent is crucial and often involves alcohols or other polar solvents in which both the metal salt and the ligand are soluble. jocpr.com The reaction is generally carried out with stirring and may require heating to facilitate the reaction. semanticscholar.org The addition of a base, such as a tertiary amine, can be employed to promote the deprotonation of the ligand and the formation of the complex. The resulting metal complexes often precipitate from the solution and can be isolated by filtration.

A generalized synthetic route can be represented as:

Mn+Xn + 2 H2L + 2 B → [M(L)2] + 2 HB+X-

Where M is the transition metal, X is the counter-ion, H2L is the neutral ligand this compound, and B is a non-coordinating base.

Investigation of Complex Geometry and Electronic Structure

The geometry of the resulting metal complexes will be dictated by the coordination number and the electronic configuration of the central metal ion. For divalent transition metal ions like Cu(II), Ni(II), and Co(II), four-coordinate or six-coordinate complexes are common.

For a four-coordinate complex with a d8 metal ion like Ni(II), a square planar geometry is often observed. For a d9 ion like Cu(II), a distorted square planar or tetrahedral geometry is likely. A d7 ion like Co(II) can adopt either tetrahedral or square planar geometries. In the case of six-coordinate complexes, an octahedral geometry is expected.

The electronic structure of these complexes is a result of the interaction between the metal d-orbitals and the ligand orbitals. The bromo substituent on the phenolic ring is expected to have a noticeable effect. As an electron-withdrawing group, the bromine atom will decrease the electron density on the phenolic oxygen. This, in turn, can influence the strength of the metal-oxygen bond and modulate the electronic properties of the complex, such as its redox potential and spectroscopic signatures. Theoretical studies, such as those employing Density Functional Theory (DFT), would be invaluable in elucidating the precise geometry and electronic structure of these complexes.

Spectroscopic Signatures of Metal-Ligand Interactions

The formation of a metal-ligand bond is accompanied by characteristic changes in the spectroscopic properties of the ligand. These changes provide a powerful tool for the characterization of the resulting complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show characteristic bands for the O-H and S-H stretching vibrations. Upon coordination to a metal, the O-H stretching band is expected to disappear, confirming the deprotonation of the phenolic group. The C-O stretching vibration of the phenol (B47542) is expected to shift to a lower frequency, while the C-S stretching vibration may also show a shift, providing evidence for the coordination of both the oxygen and sulfur atoms to the metal center.

NMR Spectroscopy: While the paramagnetism of some transition metal complexes can complicate NMR studies, for diamagnetic complexes (e.g., with Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms will be significantly affected by the metal-ligand bond formation.

Design of Supramolecular Assemblies

There is currently no available scientific literature detailing the self-assembly of ligand-metal architectures involving this compound. The process of self-assembly in coordination chemistry is a sophisticated method where molecules spontaneously form ordered structures, driven by non-covalent interactions between metal ions and organic ligands. mdpi.com The final architecture of these assemblies is dictated by the geometric and chemical information encoded within the constituent components. While general principles of designing such systems are well-understood, specific examples utilizing this compound are absent from current research databases.

The role of this compound in the context of Metal-Organic Framework (MOF) ligand chemistry is not documented in the reviewed scientific literature. MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comresearchgate.net The properties of a MOF, such as pore size, stability, and functionality, are directly influenced by the choice of the organic ligand. mdpi.com Although a wide variety of organic linkers have been employed in the synthesis of thousands of different MOFs, this compound has not been reported as one of them.

Catalytic Applications of 5 Bromo 2 Mercaptomethyl Phenol Derivatives

Homogeneous Catalysis

The dissolution of catalysts in the same phase as the reactants allows for high activity and selectivity. Derivatives of 5-Bromo-2-(mercaptomethyl)phenol are promising candidates for homogeneous catalysis due to the combined functionalities of the phenol (B47542), thiol, and bromide groups.

Asymmetric Catalysis Using Chiral Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral derivatives of this compound could be synthesized by introducing chiral centers, for instance, in the mercaptomethyl side chain or by creating atropisomeric biaryl structures. These chiral ligands could coordinate with various transition metals to form catalysts for a range of asymmetric transformations.

Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives:

| Reaction Type | Metal Center | Potential Ligand Features |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral phosphine-thiol ligands |

| Asymmetric C-C Bond Formation | Pd, Cu, Ni | Chiral bidentate N,S-ligands |

| Asymmetric Epoxidation | Ti, V | Chiral Schiff base-thiol ligands |

These hypothetical applications are based on the known efficacy of similar phenol- and thiol-containing chiral ligands in inducing high enantioselectivity.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The phenolic and thiolic moieties of this compound derivatives can act as Brønsted acids or bases, or as hydrogen-bond donors, making them suitable for various organocatalytic transformations. For instance, thiophenol derivatives have been shown to be effective organocatalysts in visible-light photoredox decarboxylative couplings.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. Derivatives of this compound can be adapted for heterogeneous applications through immobilization on solid supports.

Immobilization of Ligands onto Polymeric Supports

The functional groups on this compound derivatives provide convenient handles for covalent attachment to polymeric supports such as polystyrene, silica, or other functionalized polymers. This immobilization would render the catalyst insoluble, facilitating its recovery and reuse. The choice of the polymer and the linking strategy would be crucial to maintain the catalytic activity and stability of the immobilized complex.

Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a key goal in sustainable chemistry. By immobilizing derivatives of this compound, robust and reusable catalysts could be designed. For example, a palladium complex of an immobilized phosphine-thiol derivative could be used in cross-coupling reactions and then easily recovered by filtration for subsequent reaction cycles. The recyclability of such systems would depend on the stability of the metal-ligand bond and the integrity of the solid support under the reaction conditions.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of a catalytic cycle is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For catalytic systems involving derivatives of this compound, mechanistic studies would focus on several key aspects. In transition metal-catalyzed reactions, this would involve identifying the active catalytic species, elucidating the coordination of the ligand to the metal center, and characterizing the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. Spectroscopic techniques like NMR and X-ray crystallography, along with computational studies, would be invaluable in these investigations. For organocatalytic transformations, mechanistic studies would aim to understand the mode of substrate activation, for example, through hydrogen bonding or the formation of key intermediates.

Intermediates and Transition States in Catalytic Reactions

Detailed studies on the intermediates and transition states in catalytic reactions involving derivatives of this compound are crucial for understanding reaction mechanisms and designing more efficient catalysts. While direct research on the catalytic applications of this compound itself is limited in the available literature, insights can be drawn from studies of closely related structures.

For instance, in the broader context of phenol derivatives used in catalysis, the formation of metal-phenoxide complexes is a common initial step. The subsequent stabilization of transition states is often influenced by the electronic nature of the substituents on the phenolic ring. The electron-withdrawing effect of the bromine atom in this compound derivatives can influence the acidity of the phenolic proton and the electron density at the metal center, thereby affecting the stability of proposed intermediates.

In reactions catalyzed by metal complexes of Schiff base derivatives, such as those derived from 5-bromosalicylaldehyde (B98134), the coordination of the substrate to the metal center is a key step. The geometry of the resulting intermediate complex plays a pivotal role in determining the reaction pathway. Spectroscopic and crystallographic studies of such complexes can provide valuable information about the coordination environment of the metal and the potential binding sites for substrates. However, specific experimental or computational studies detailing the intermediates and transition states for catalytic reactions involving this compound derivatives are not extensively covered in the currently available scientific literature.

Turnover Frequencies and Selectivity Control

The efficiency and selectivity of a catalyst are paramount for its practical application. Turnover frequency (TOF), or turnover number (TON) over time, quantifies the speed of the catalytic cycle, while selectivity measures the catalyst's ability to produce the desired product over other possibilities.

Research on copper(II) complexes of a Schiff base derived from 5-bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol has demonstrated high catalytic activity and selectivity in the epoxidation of styrene (B11656). researchgate.net These complexes, which are derivatives of the core 5-bromophenol structure, have shown conversions and selectivity exceeding 90%. researchgate.net

The catalytic performance of two such copper(II) complexes in the epoxidation of styrene is summarized in the table below. The reactions were carried out using different oxidants, showcasing the influence of the reaction conditions on the catalytic outcome.

| Catalyst | Oxidant | Conversion (%) | Selectivity (%) |

| [Cu(HL)(ONO₂)]NO₃ | PhIO | >99 | 91 |

| [Cu(HL)(ONO₂)]NO₃ | NaOCl | 93 | 92 |

| [CuCl(HL)]Cl·H₂O | PhIO | >99 | 93 |

| [CuCl(HL)]Cl·H₂O | NaOCl | 91 | 94 |

The high selectivity observed in these reactions is attributed to the specific coordination environment around the copper center, which is dictated by the Schiff base ligand. The steric and electronic properties of the ligand, including the bromo-substituted phenol moiety, guide the approach of the substrate and the oxidant, favoring the formation of the epoxide product. While these results are for a derivative and not this compound itself, they underscore the potential of this class of compounds in designing highly selective catalysts. The specific turnover frequencies for these reactions were not reported in the study.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the definitive assignment of the molecular structure.

¹H NMR Analysis of Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy of 5-Bromo-2-(mercaptomethyl)phenol reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The aromatic region of the spectrum typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and mercaptomethyl groups. The aliphatic region features a signal for the methylene (B1212753) (-CH₂-) protons of the mercaptomethyl group, and another for the thiol (-SH) proton. The integration of these signals provides a ratio of the number of protons in each unique environment.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | d, dd |

| Methylene Protons (-CH₂-) | 3.6 - 3.8 | s |

| Thiol Proton (-SH) | 1.5 - 2.0 | t |

| Phenolic Proton (-OH) | 4.5 - 5.5 | s |

| Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 't' a triplet. The exact chemical shifts and multiplicities are dependent on the solvent and experimental conditions. |

¹³C NMR and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For example, the carbon atom bonded to the bromine atom will appear at a different chemical shift compared to the one bonded to the hydroxyl group.

Specific ¹³C NMR data for this compound is not available in the search results. A table of expected chemical shift ranges is presented for general understanding.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-OH | 150 - 160 |

| Other Aromatic C | 120 - 140 |

| Methylene C (-CH₂-) | 25 - 35 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity of the aromatic protons. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the phenolic group, the S-H stretch of the thiol group, C-H stretches of the aromatic ring and the methylene group, and C=C stretching vibrations of the aromatic ring. The C-Br stretching vibration will also be present at a lower frequency.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The S-H and C-S stretching vibrations, as well as the aromatic ring vibrations, are often well-defined in the Raman spectrum.

While specific spectral data for this compound is not provided, a table of expected vibrational frequencies is included below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Thiol S-H | Stretching | 2550 - 2600 (weak) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-S | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The presence of the aromatic ring in this compound gives rise to characteristic π → π* transitions. uzh.ch The hydroxyl, mercapto, and bromo substituents on the aromatic ring act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect). scribd.comscribd.com The electronic spectrum is a result of transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

Specific UV-Vis absorption data for this compound is not available in the search results. The expected absorption maxima would be in the UV region, likely between 200 and 400 nm. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

A search for specific crystallographic data for this compound did not yield a crystal structure. Therefore, no data table for crystallographic parameters can be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight of approximately 219.10 g/mol . bldpharm.com

The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the mercaptomethyl group, the hydroxyl group, or the bromine atom, leading to the formation of characteristic fragment ions.

Specific mass spectral data, including the relative abundances of fragment ions, is not available in the provided search results.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to model the electronic structure of molecules to derive key properties. Studies on the complete series of 19 bromophenols using DFT at the B3LYP/6-311G++(d,p) level have revealed systematic trends in their molecular structures and properties. nih.gov These calculations show that properties are heavily influenced by factors such as intramolecular hydrogen bonding, the inductive effects of bromine, and steric hindrance. nih.govresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like 5-Bromo-2-(mercaptomethyl)phenol, this involves determining the most stable rotational positions (conformations) of the hydroxyl (-OH) and mercaptomethyl (-CH₂SH) groups.

In studies of substituted phenols, the orientation of the hydroxyl group is a key factor. For ortho-substituted phenols, intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent substituent can significantly influence the conformation. nih.gov For the target molecule, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the sulfur atom of the mercaptomethyl group. DFT calculations on the full series of bromophenols show that increasing the number of bromine substituents leads to systematic changes in bond lengths. nih.gov

Table 1: Calculated Trends in Bond Lengths and Frequencies for Bromophenols This table illustrates general trends observed in DFT studies of bromophenols, which would be relevant for analyzing this compound.

| Property | Trend with Increasing Bromine Substitution | Reference |

| O-H Bond Length | Increases | nih.gov |

| C-O Bond Length | Decreases | nih.gov |

| O-H Stretching Frequency | Red Shift (decrease in frequency) | nih.gov |

| O-H Torsional Frequency | Blue Shift (increase in frequency) | nih.gov |

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these, as they are central to chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive and polarizable. nih.gov

Theoretical studies on para-halophenols have calculated these values to explore reactivity. imist.ma For instance, DFT calculations show that p-bromophenol is thermodynamically more stable than its chloro- or fluoro-analogs. imist.ma

Table 2: Calculated Electronic Properties of Substituted Phenols This table shows representative data for related compounds, illustrating the types of values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| p-Bromophenol | -9.006 | -1.795 | 7.211 | imist.ma |

| p-Chlorophenol | -9.071 | -1.899 | 7.172 | imist.ma |

| p-Fluorophenol | -9.003 | -1.979 | 7.024 | imist.ma |

| 2,6-dichloro-4-fluoro phenol (B47542) | -7.210 | -2.131 | 5.079 | researchgate.net |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of a molecule's vibrational modes, researchers can correlate them with peaks observed in experimental spectra. ijaemr.com A study on various substituted phenols demonstrated the successful transferability of force constants to predict vibrational frequencies, showing good agreement between observed and calculated results. nih.gov

For bromophenols, DFT calculations have shown a red shift (a decrease in vibrational frequency) for the O-H stretching mode as the degree of bromine substitution increases. nih.gov This is attributed to the electronic effects of the bromine atoms influencing the strength of the O-H bond. Simultaneously, the O-H torsional frequency shows a blue shift (an increase in frequency), indicating that rotation of the hydroxyl group becomes more energetically hindered. nih.govresearchgate.net These theoretical predictions are essential for accurately assigning bands in the complex vibrational spectra of halogenated phenols. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

Beyond orbital energies, DFT calculations can provide a range of quantum chemical descriptors that quantify and predict a molecule's reactivity.

The Fukui function, f(r), is a reactivity indicator derived from DFT that describes how the electron density at a specific point in a molecule changes with an infinitesimal change in the total number of electrons. wikipedia.org It is a powerful tool for identifying the most reactive sites within a molecule. scm.com

There are two primary types of Fukui functions:

f⁺(r): Describes reactivity towards a nucleophilic attack (the molecule accepting an electron). The site with the highest value of f⁺(r) is the most likely site for electrophilic attack.

f⁻(r): Describes reactivity towards an electrophilic attack (the molecule donating an electron). The site with the highest value of f⁻(r) is the most likely site for nucleophilic attack.

For a phenol molecule, calculations show that the ortho and para carbon atoms are the most susceptible sites for electrophilic attack, which aligns with classic organic chemistry principles. researchgate.net The Fukui function provides a quantitative basis for this reactivity pattern, identifying specific atoms as the most probable centers of reaction. researchgate.net

The Bond Dissociation Energy (BDE), or more accurately, Bond Dissociation Enthalpy, is the energy required to break a specific bond homolytically (cleaving it to form two radicals). The O-H BDE is a critical parameter for phenols, as it quantifies their ability to act as hydrogen-atom donors, a key step in their function as antioxidants.

DFT calculations, specifically using the (RO)B3LYP method, have been employed to accurately calculate the O-H BDE for a wide range of substituted phenols. mdpi.com These studies show a strong correlation between the BDE and the nature and position of the substituents on the aromatic ring. mdpi.comnist.gov

Electron-donating groups (e.g., -NH₂, -OCH₃) generally decrease the O-H BDE, making the phenol a better hydrogen donor. This is because these groups stabilize the resulting phenoxyl radical. mdpi.com

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) generally increase the O-H BDE, making the phenol a poorer hydrogen donor. mdpi.com

Halogens like chlorine and fluorine have a more complex effect. In a DFT study of para-substituted phenols, F and Cl were found to decrease the BDE, acting similarly to weak electron-donating groups. mdpi.com The bromine atom at the meta-position (position 5) in the target molecule would be expected to have a modest effect on the O-H BDE, likely increasing it slightly due to its electron-withdrawing inductive effect.

Table 3: Calculated O-H Bond Dissociation Enthalpies (BDE) for Substituted Phenols Data calculated at the (RO)B3LYP/6-311++G(2df,2p) level.

| Substituent (X) | Position | BDE (kcal/mol) | Reference |

| H (Phenol) | - | 87.5 | mdpi.comresearchgate.net |

| F | para | 85.4 | mdpi.comresearchgate.net |

| Cl | para | 86.1 | mdpi.comresearchgate.net |

| CH₃ | para | 85.1 | mdpi.comresearchgate.net |

| OCH₃ | para | 81.3 | mdpi.comresearchgate.net |

| NH₂ | para | 77.9 | mdpi.comresearchgate.net |

| CF₃ | para | 90.4 | mdpi.comresearchgate.net |

| CN | para | 89.4 | mdpi.comresearchgate.net |

| NO₂ | para | 91.7 | mdpi.comresearchgate.net |

| Cl | meta | 87.9 | mdpi.comresearchgate.net |

| NO₂ | meta | 89.2 | mdpi.comresearchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the molecular dynamics simulations of this compound. This indicates a significant gap in the current body of research concerning the dynamic behavior of this particular compound.

Future research employing molecular dynamics simulations would be highly beneficial. Key areas of investigation could include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvent Effects: Simulating the compound in various solvents (e.g., water, ethanol (B145695), DMSO) to understand its solvation thermodynamics and the influence of the solvent on its structure.

Flexibility and Rigidity: Quantifying the flexibility of different parts of the molecule, such as the mercaptomethyl side chain and the phenolic ring.

Data from such studies would typically be presented in tables summarizing key dihedral angles, root-mean-square deviation (RMSD) of atomic positions over time, and solvent accessible surface area (SASA).

Docking Studies for Ligand-Receptor Interactions

As with molecular dynamics simulations, there is a notable absence of published docking studies specifically involving this compound. Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a compound.

Given the chemical structure of this compound, which features a phenolic hydroxyl group, a thiol group, and a bromine atom, it possesses several functional groups that could participate in interactions with a protein's active site. These interactions could include:

Hydrogen Bonding: The hydroxyl and thiol groups can act as hydrogen bond donors and acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues in a protein.

Hypothetically, if docking studies were to be performed, researchers would select a specific protein target based on a therapeutic hypothesis. The results would typically be presented in a table format, as shown in the hypothetical example below, detailing the binding energy and the specific amino acid residues involved in the interaction.

Hypothetical Docking Study Data for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Phe168 | π-π Stacking | ||

| Tyr120 | Halogen Bond | ||

| Example Oxidase | -7.9 | Cys278, His450 | Hydrogen Bond, Metal Coordination |

It is imperative that future computational work explores the potential of this compound through docking studies to elucidate its possible biological targets and mechanism of action.

Potential Applications in Advanced Materials

Polymer Chemistry and Functional Monomers

The distinct reactive sites on 5-Bromo-2-(mercaptomethyl)phenol allow for its strategic integration into polymeric structures, offering pathways to new functional materials.

The phenolic hydroxyl and the mercaptan's thiol group are both amenable to various polymerization reactions. The thiol group, in particular, is known to participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, which could be used to graft the molecule onto polymer backbones or to form cross-linked networks. beilstein-journals.orgnih.gov This approach allows for the precise introduction of the bromophenol moiety, which can impart properties such as flame retardancy, increased refractive index, and a handle for further post-polymerization modification.

Furthermore, polyamides with pendant thiol groups have been synthesized, demonstrating the utility of thiol-containing monomers in creating functional polymers. nih.gov By analogy, this compound could be used to create polyamides or other condensation polymers where the bromophenolic side chain can be further functionalized.

The presence of the bromine atom opens up a vast array of possibilities for creating specialty polymers through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the synthesis of conjugated polymers or polymers with precisely placed aromatic side chains, potentially leading to materials with interesting electronic or photophysical properties.

Thiophenols, as a class of compounds, are utilized as intermediates in the production of polymers. sigmaaldrich.com The dual functionality of this compound could lead to the development of polymers with enhanced thermal stability and chemical resistance, similar to how other halogenated and sulfur-containing phenols are used.

Supramolecular Materials and Gels

Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces to construct complex, functional architectures. fortunejournals.comwikipedia.org The phenolic hydroxyl and the thiol group of this compound are both capable of forming strong hydrogen bonds, a key interaction in the formation of supramolecular assemblies. nih.gov

The aromatic ring system can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic molecules into ordered structures like fibers, tapes, and gels. The interplay of these interactions could enable this compound to act as a gelator, forming soft materials with potential applications in areas like sensing, catalysis, and controlled release. The ability of polyphenolic compounds like tannic acid to form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions highlights the potential of phenol-containing molecules in this field. nih.gov

Electronic and Optical Materials

The electronic properties of brominated and sulfur-containing aromatic compounds make them attractive targets for applications in electronic and optical devices.

While no direct reports exist for this compound, related brominated and thiophene-based molecules have been investigated for their potential in Organic Light-Emitting Diodes (OLEDs) and as Aggregation-Induced Emission (AIE) materials. The bromine atom can be a site for further chemical modification to tune the electronic properties of the molecule, a common strategy in the design of OLED materials. Thiophene-based molecules, which share the sulfur atom with our compound of interest, are a well-established class of materials in organic electronics. mdpi.com

The development of photochromic and thermochromic materials often involves molecules that can undergo reversible structural changes upon stimulation with light or heat. While there is no specific data for this compound, the general structural motifs of phenols and thiophenols are present in various responsive systems. The electronic perturbations introduced by the bromo and mercaptomethyl substituents could potentially influence the stability of different isomers or colored states in such systems, making it a candidate for further investigation in this area.

Sensors and Probes (Chemical and Biological)

The combination of a soft thiol donor, a hard phenol (B47542) donor, and a reactive aryl bromide site makes this compound a particularly promising candidate for the development of specialized sensors and probes. These features allow for selective interactions with a variety of analytes, including metal ions and other chemical species, and provide a handle for further functionalization to create sophisticated sensing systems.

Chemodosimeters are molecules that undergo an irreversible chemical reaction with a specific analyte, resulting in a detectable signal. The thiol group in this compound is a key feature for this application, as it can selectively react with certain metal ions, such as mercury, lead, and cadmium, through the formation of strong and stable thiol-metal bonds. This interaction can be designed to trigger a colorimetric or fluorometric response, allowing for the visual or instrumental detection of the target analyte.

The phenolic hydroxyl group can also participate in the coordination of metal ions, potentially enhancing the selectivity and sensitivity of the chemodosimeter. The electronic properties of the benzene (B151609) ring, influenced by the electron-withdrawing bromine atom, can further modulate the reactivity of the thiol and phenol groups, allowing for the fine-tuning of the sensor's response to specific analytes.

While direct research on this compound as a chemodosimeter is not widely published, the principles of thiol-based metal ion detection are well-established. The table below outlines the detection limits of some thiol-containing compounds for various metal ions, illustrating the potential efficacy of this class of molecules.

| Thiol-Containing Compound | Target Analyte | Detection Limit |

| Dithizone | Lead (Pb²⁺) | ~1 µM |

| Rhodamine 6G hydrazide | Mercury (Hg²⁺) | ~10 nM |

| Glutathione | Cadmium (Cd²⁺) | ~5 µM |

This table presents data for illustrative thiol-containing compounds to demonstrate the potential application area of this compound.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with an analyte. The aromatic core of this compound provides a basic fluorophore unit. The binding of a metal ion or another analyte to the thiol and/or phenol groups can significantly alter the electronic structure of the molecule, leading to a change in its fluorescence intensity, wavelength, or lifetime. This change can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, where it is quenched.

Furthermore, the bromine atom on the aromatic ring serves as a valuable synthetic handle. Through cross-coupling reactions, such as the Suzuki or Sonogashira reactions, various fluorophores or other functional moieties can be attached to the molecule. This allows for the rational design of highly specific and sensitive fluorescent probes. For instance, coupling a known fluorophore to the 5-bromo position could lead to a probe where the binding event at the mercaptomethyl and phenol end modulates the fluorescence of the attached dye.

A study on a fluorescein (B123965) derivative bearing a bromine atom demonstrated its utility in cross-coupling reactions for preparing sensors. This highlights the potential of the bromo-substituent in this compound for similar functionalization strategies.

The development of fluorescent probes based on this scaffold could have significant implications for environmental monitoring, industrial process control, and biomedical diagnostics.

Brominated Phenol Precursors

5-Bromosalicylaldehyde (B98134)

5-Bromosalicylaldehyde is a pivotal precursor as it contains the required 5-bromo-2-hydroxyphenyl core. The aldehyde group at the 2-position serves as a functional handle that can be converted into the desired mercaptomethyl group.

Synthesis and Properties: 5-Bromosalicylaldehyde is typically synthesized via the electrophilic bromination of salicylaldehyde (B1680747). google.com This reaction can be carried out using elemental bromine (Br₂) in a solvent like carbon tetrachloride or acetic acid. google.comsigmaaldrich.com Alternatively, N-bromosuccinimide (NBS) can be employed as a milder brominating agent. google.com The reaction is generally controlled to favor mono-bromination at the position para to the activating hydroxyl group. After the reaction, the product, a light yellow to beige crystalline powder, is often purified by recrystallization from a solvent such as ethanol (B145695). google.comsigmaaldrich.com

5-Bromosalicylaldehyde is a versatile intermediate used in the synthesis of various Schiff bases, heterocyclic compounds, and metal complexes. google.comyoutube.comgoogle.com Its chemical reactivity is dominated by the aldehyde and phenolic hydroxyl groups.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅BrO₂ nih.gov |

| Molecular Weight | 201.02 g/mol nih.govchemspider.com |

| CAS Number | 1761-61-1 nih.gov |

| Appearance | Slightly yellow to yellow-beige powder google.com |

| IUPAC Name | 5-bromo-2-hydroxybenzaldehyde nih.gov |

Substituted Phenols (e.g., 2-mercaptophenol, if brominated regioselectively)

An alternative approach involves starting with a phenol derivative that already contains a sulfur-based functional group and then introducing the bromine atom. However, achieving regioselective bromination at the desired 5-position can be challenging. The hydroxyl group is a strong ortho-, para-director, and the mercapto group can also influence the substitution pattern and is sensitive to oxidation under brominating conditions.

Developing mild and highly regioselective bromination methods for phenols is an active area of research. google.comnih.gov Methods using reagents like HBr in combination with sulfoxides bearing sterically hindered substituents have been developed to achieve high para-selectivity. nih.gov Such a strategy, if applied to 2-mercaptophenol, would need to overcome the challenge of protecting the thiol group from oxidation by the brominating agent.

Mercaptomethylation Reagents

Introducing the -CH₂SH group (mercaptomethyl) onto the phenol ring is the second key transformation. This can be accomplished through various reagents, either by building the group on an existing precursor like 5-bromosalicylaldehyde or by direct introduction to a brominated phenol.

Thioacetates or Related Thiolating Agents

Thioacetates, particularly potassium thioacetate (B1230152) (KSAc), are common and effective reagents for introducing a protected thiol group. The reaction typically proceeds via an Sₙ2 mechanism where the thioacetate anion displaces a leaving group, such as a halide. The resulting thioester can then be easily hydrolyzed under basic or acidic conditions to unveil the free thiol (mercaptan).

In a potential route starting from 5-bromosalicylaldehyde, the aldehyde would first be reduced to a benzyl (B1604629) alcohol, which is then converted to a benzyl halide. This halide would then react with a thioacetate salt to form the S-acetylated intermediate, which upon hydrolysis would yield the final product.

Halomethyl Precursors (e.g., 2-(chloromethyl)phenol (B1634175) derivatives)

A key intermediate for thiolation is a halomethyl derivative. Starting from 5-bromosalicylaldehyde, a two-step conversion is necessary:

Reduction to Alcohol: The aldehyde group is reduced to a primary alcohol (a hydroxymethyl group). A standard reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) or ethanol would be suitable for this selective reduction, affording 5-bromo-2-hydroxybenzyl alcohol. sigmaaldrich.comscbt.com

Conversion to Halide: The resulting benzyl alcohol is then converted to a benzyl halide (e.g., 5-bromo-2-hydroxybenzyl chloride or bromide). This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.com These hydroxybenzyl halides are often reactive and may be used immediately in the next step. kyoto-u.ac.jp

This 5-bromo-2-hydroxybenzyl halide is the direct precursor for reaction with a thiolating agent like potassium thioacetate.

Synthetic Routes to Key Building Blocks

Two primary synthetic pathways to this compound can be proposed based on the precursors and reagents discussed.

Route A: From 5-Bromosalicylaldehyde

This is a multi-step but well-defined pathway:

Bromination: Salicylaldehyde is brominated using Br₂ or NBS to produce 5-bromosalicylaldehyde. google.comsigmaaldrich.com

Reduction: The aldehyde functional group of 5-bromosalicylaldehyde is selectively reduced to a primary alcohol using a reducing agent like NaBH₄ to give 5-bromo-2-hydroxybenzyl alcohol. sigmaaldrich.com

Halogenation: The benzylic alcohol is converted into a more reactive leaving group, typically a halide, to form 5-bromo-2-hydroxybenzyl halide using a reagent such as SOCl₂ or PBr₃. youtube.com

Thiolation: The benzyl halide undergoes nucleophilic substitution with a thiol source, such as potassium thioacetate, to form an S-acetyl intermediate.

Hydrolysis: The acetyl protecting group is removed by hydrolysis (e.g., with aqueous HCl or NaOH) to yield the final product, this compound.

Route B: Direct Mercaptomethylation

This route involves the direct introduction of the mercaptomethyl group onto a pre-brominated phenol.

Bromination: Phenol is first brominated to 4-bromophenol (B116583). Direct bromination of phenol typically yields the para-substituted product as the major isomer. To obtain 5-bromo-2-substituted phenol, one might need to start with an ortho-directing group that is later removed or transformed.

Mercaptomethylation: A more direct approach could involve the reaction of a suitable bromophenol with formaldehyde (B43269) and a mercaptan in a variation of the Mannich reaction. A patented process describes the preparation of mercaptomethylphenols by reacting phenols with formaldehyde and mercaptans. kyoto-u.ac.jp Applying this to 5-bromophenol, however, would likely lead to a mixture of isomers, with substitution occurring ortho and para to the powerful hydroxyl directing group.

| Intermediate | CAS Number | Role/Function |

|---|---|---|

| 5-Bromosalicylaldehyde | 1761-61-1 nih.govottokemi.com | Primary brominated precursor with aldehyde handle |

| 5-Bromo-2-hydroxybenzyl alcohol | 2316-64-5 sigmaaldrich.comscbt.com | Reduced intermediate, precursor to halide |

| 5-Bromo-2-hydroxybenzyl halide | N/A | Activated intermediate for nucleophilic substitution |

| Potassium Thioacetate | 10387-40-3 | Thiolating agent (protected thiol source) |

Precursors and Intermediates in the Synthesis of 5 Bromo 2 Mercaptomethyl Phenol

The synthesis of this compound can be envisioned through a multi-step process starting from simpler, commercially available phenols. A logical approach involves the initial preparation of a suitably substituted phenolic precursor, followed by the introduction of the mercaptomethyl group.

A plausible precursor for the synthesis is 5-Bromo-2-hydroxybenzaldehyde . This intermediate can be synthesized from 4-bromophenol (B116583) through ortho-formylation. The aldehyde group then serves as a handle for further functionalization to introduce the mercaptomethyl group.

Another key intermediate is (5-Bromo-2-hydroxyphenyl)methanol . This alcohol is typically formed by the reduction of 5-Bromo-2-hydroxybenzaldehyde. The benzylic alcohol can then be converted into a good leaving group, such as a halide, to facilitate the subsequent nucleophilic substitution with a sulfur-containing reagent.

The final step in this proposed pathway would involve the conversion of a 5-Bromo-2-hydroxybenzyl halide (e.g., chloride or bromide) to the target thiol. This is commonly achieved by reaction with a sulfur nucleophile.

The synthesis of precursors for this compound can strategically begin with the modification of readily available feedstocks, such as substituted phenols. Phenolic compounds are a significant class of natural products and are also widely available as industrial chemicals. libretexts.org The derivatization of these simple phenols allows for the controlled introduction of functional groups necessary for the construction of the target molecule.

A key starting material for a plausible synthetic route is 4-Bromophenol , a commercially available and relatively inexpensive compound. nih.govhmdb.ca The synthesis of this compound from this precursor would involve the selective introduction of a carbon-based functional group at the ortho-position to the hydroxyl group.

One established method for achieving this is through ortho-formylation . The Duff reaction or the Reimer-Tiemann reaction are classic methods for the formylation of phenols. wikipedia.org A more modern and highly regioselective method involves the reaction of the phenol (B47542) with paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534). orgsyn.orgmdma.chorgsyn.orgresearchgate.net This method has been shown to be effective for a variety of substituted phenols, including halogenated phenols, providing the corresponding salicylaldehyde (B1680747) derivatives in good yields. orgsyn.orgresearchgate.net

Alternatively, ortho-hydroxymethylation can be employed. The reaction of a phenol with formaldehyde (B43269) can yield a mixture of ortho- and para-hydroxymethylphenols. iitm.ac.inwikipedia.orgwikipedia.org However, selective ortho-hydroxymethylation can be achieved using specific catalysts or reaction conditions. iitm.ac.in For instance, the reaction of phenol with formaldehyde in the presence of a basic catalyst can lead to the formation of 2-hydroxybenzyl alcohol (salicyl alcohol). wikipedia.orggoogle.com

Table 1: Ortho-Formylation of Substituted Phenols

| Phenol Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Bromophenol | MgCl₂, Et₃N, paraformaldehyde, THF, reflux | 3-Bromosalicylaldehyde | 80-81 | orgsyn.org |

| 4-Chlorophenol | MgCl₂, Et₃N, paraformaldehyde, THF, reflux | 5-Chlorosalicylaldehyde | 85 | mdma.ch |

| 4-Methoxyphenol | MgCl₂, Et₃N, paraformaldehyde, THF, reflux | 2-Hydroxy-5-methoxybenzaldehyde | 92 | mdma.ch |

| Phenol | MgCl₂, Et₃N, paraformaldehyde, THF, reflux | Salicylaldehyde | 95 | mdma.ch |

Although no direct multi-component synthesis for this compound has been reported, the principles of MCRs can be applied to construct key intermediates. For instance, a multi-component reaction could potentially be designed to assemble a brominated phenolic core with a side chain that can be readily converted to a mercaptomethyl group.

Several well-established multi-component reactions are known to produce highly substituted aromatic compounds. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, yields dihydropyridines which can sometimes be aromatized to the corresponding pyridines. researchgate.net While not directly applicable to phenol synthesis, it illustrates the power of MCRs in building complex ring systems.

More relevant to the synthesis of phenolic precursors would be the development of novel MCRs. Research in this area is ongoing, with new reactions constantly being discovered that could be adapted for the synthesis of specific targets like this compound. The key would be to identify a combination of starting materials that, under the right catalytic conditions, would lead to the desired substituted phenol in a single step.

While a specific MCR for the direct synthesis of this compound or its immediate precursors is not yet established in the literature, the exploration of such pathways remains an active area of research in synthetic organic chemistry. The development of such a reaction would represent a significant advancement in the efficient production of this and related compounds.

Future Research Horizons for this compound: A Roadmap for Innovation

The scientific community is poised to unlock the full potential of this compound, a versatile brominated phenol derivative. While current research has laid a foundational understanding of its properties and synthesis, future investigations are charting a course toward more sustainable production, novel catalytic applications, and its integration into sophisticated molecular systems. This article explores the emerging research avenues that promise to expand the utility of this compound across diverse scientific disciplines.

Q & A

Q. What are the recommended strategies for synthesizing 5-Bromo-2-(mercaptomethyl)phenol while preserving the thiol group’s integrity?

Synthesis should incorporate protective groups (e.g., trityl or acetyl) to shield the -SH group during bromination and coupling steps. Post-synthesis deprotection under mild acidic or reductive conditions regenerates the thiol. Reaction progress can be monitored via TLC and NMR to ensure intermediate stability .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Use - and -NMR to confirm substitution patterns and FT-IR to identify the S-H stretch (~2500 cm). HPLC-MS ensures purity, while elemental analysis validates the empirical formula. X-ray crystallography may resolve ambiguous stereochemistry .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Degassed DMSO or ethanol under nitrogen is preferred. Avoid protic solvents with trace metals; antioxidants (e.g., BHT) enhance long-term stability. Solubility parameters (Hansen solubility) guide solvent selection for kinetic studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and air-free techniques. Monitor for HS release with gas detectors. Emergency protocols for skin/eye exposure include immediate flushing and medical evaluation .

Q. How can researchers address oxidation of the mercaptomethyl group during experimental handling?

Work under inert atmospheres (Ar/N) and add chelating agents (e.g., EDTA) to sequester metal ions. Store solutions at -20°C with desiccants. Thiol-specific stabilizers (e.g., tris(2-carboxyethyl)phosphine) mitigate disulfide formation .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

A factorial design evaluates variables like temperature, catalyst concentration, and reaction time. Statistical analysis (ANOVA) identifies significant factors affecting yield and purity, enabling efficient optimization. Response surface methodology (RSM) refines multi-variable interactions .

Q. What mechanistic insights guide the study of this compound’s redox behavior in biological systems?

Electrochemical methods (cyclic voltammetry) quantify thiol/disulfide redox potentials. Coupled with ESR spectroscopy, they elucidate radical intermediates formed during oxidation. Stopped-flow kinetics can track transient species in enzymatic assays .

Q. How does the mercaptomethyl group influence binding affinity to metalloenzymes compared to hydroxyl or methyl analogs?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding kinetics and thermodynamics. The thiol’s metal-chelating capability enhances affinity, as shown in comparative studies with methyl derivatives. Competitive inhibition assays validate specificity .

Q. How can computational modeling predict the metabolic pathways of this compound?

Molecular docking with cytochrome P450 enzymes and density functional theory (DFT) calculations predict oxidation sites. Metabolite identification via in silico tools (e.g., GLORY) aligns with experimental LC-MS/MS data. ADMET predictors evaluate bioavailability and toxicity .

Q. How do steric and electronic effects of bromo and mercaptomethyl substituents impact regioselectivity in derivatization reactions?

Hammett plots and DFT-based Fukui indices predict electrophilic attack sites. Experimental validation via halogen-lithium exchange followed by quenching with electrophiles confirms theoretical predictions. Substituent-directed cross-coupling (e.g., Suzuki-Miyaura) demonstrates regiochemical control .

Methodological Notes

- Data Contradiction Analysis : Conflicting results in thiol reactivity studies may arise from solvent polarity or trace metal contamination. Replicate experiments under controlled conditions (e.g., Chelex-treated buffers) and validate via orthogonal techniques (e.g., ICP-MS for metal analysis) .

- Comparative Studies : Use structurally analogous compounds (e.g., 5-Bromo-2-methylphenol) to isolate the mercaptomethyl group’s effects. Pair kinetic studies (e.g., pseudo-first-order reactions) with computational simulations (MD/DFT) to dissect substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.